Home > Products > Building Blocks P9371 > (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid
(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid - 192725-50-1

(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid

Catalog Number: EVT-345020
CAS Number: 192725-50-1
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4- triazol-1- yl)propyl]-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]- 3(2H,4H)-1,2,4-triazolone (TAK-187)

  • Compound Description: TAK-187 is an optically active antifungal azole medication. []

Reference:

2-[(1R)-2-(2,4-Difluorophenyl)-2-oxo-1-methylethyl]-4-[4-(2,2,3,3- tetrafluoropropoxy)phenyl]-3(2H,4H)-1,2,4-triazolone

  • Compound Description: This compound is a key synthetic intermediate in the production of the antifungal drug TAK-187. []
Source and Classification

The compound is derived from synthetic routes that involve the condensation of specific amino acids and pyrimidine derivatives. It falls under the category of antivirals and impurity reference materials, with a CAS number of 1370045-08-1. The molecular formula is C9H16N2O3C_9H_{16}N_2O_3 and its molecular weight is approximately 200.23 g/mol .

Synthesis Analysis

The synthesis of (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid typically involves several steps, including:

  1. Initial Condensation: The synthesis often begins with the activation of a precursor compound, such as an amino acid or a pyrimidine derivative, using reagents like N,N'-carbonyldiimidazole.
  2. Formation of the Tetrahydropyrimidine Ring: This step may involve cyclization reactions where appropriate substrates are heated or treated with specific catalysts to form the tetrahydropyrimidine structure.
  3. Purification: After synthesis, the product undergoes purification processes such as crystallization or chromatography to isolate the desired compound from by-products and impurities .

Technical Parameters

  • Temperature Control: The reactions are generally conducted at controlled temperatures (often between 20°C to 55°C) to ensure optimal yields.
  • Solvent Selection: Common solvents used include ethyl acetate and dichloromethane, which facilitate extraction and purification processes.
Molecular Structure Analysis

The molecular structure of (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid can be described as follows:

  • Core Structure: The compound features a butanoic acid backbone with a methyl group at position 3 and a tetrahydropyrimidine moiety at position 2.
  • Chirality: The presence of a chiral center at the butanoic acid part indicates that it exists in two enantiomeric forms, with (S) being the biologically active form.

Structural Data

  • SMILES Notation: CC(C)[C@H](N1CCCNC1=O)C(=O)O
  • InChI Key: InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t7-/m0/s1 .
Chemical Reactions Analysis

(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid participates in various chemical reactions:

  1. Condensation Reactions: It can react with other amines or acids to form larger molecular structures, often utilized in drug development.
  2. Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield its constituent parts.
  3. Reduction Reactions: The carbonyl group in the pyrimidine ring can be reduced under specific conditions to yield different derivatives .

Technical Details

The reaction conditions (temperature, pH, and solvent) significantly influence the yield and purity of the product.

Mechanism of Action

The mechanism of action for (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid primarily involves its role as an intermediate in synthesizing antiviral agents. It interacts with viral enzymes or receptors, potentially inhibiting viral replication pathways.

Relevant Data

Studies indicate that compounds derived from this structure exhibit activity against retroviruses by interfering with viral proteases or reverse transcriptases .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid include:

PropertyValue
Molecular Weight200.23 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Storage ConditionsStore at +5°C
StabilityStable under recommended conditions

These properties are crucial for its handling and application in laboratory settings .

Applications

(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid has several scientific applications:

  1. Pharmaceutical Development: It serves as an intermediate in synthesizing antiviral drugs used for treating HIV and other viral infections.
  2. Analytical Chemistry: Used as a reference standard for quality control in pharmaceutical formulations.
  3. Research Tool: Its derivatives are studied for their potential therapeutic effects against various diseases, including metabolic disorders .
Introduction to (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic Acid

Historical Context and Discovery

(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid (CAS 192725-50-1) emerged as a critical synthetic intermediate during antiretroviral drug development in the late 1990s. Its discovery is intrinsically linked to human immunodeficiency virus (HIV) protease inhibitor research, particularly through its role in the synthesis of lopinavir. The compound was first characterized in patent literature between 1998 and 2000, where its stereospecific configuration was established as pharmacologically essential [1] [6]. The CAS registry number (192725-50-1) formalized its identity in chemical databases by 2001, enabling standardized research on its properties and applications. Early synthetic routes utilized L-valine as a chiral precursor, emphasizing the compound’s dependence on stereochemical precision for antiviral efficacy [6]. This foundational work established the compound as more than a synthetic building block—it represented a strategic molecular framework for targeted HIV therapy design.

Significance in Medicinal Chemistry and Pharmaceutical Synthesis

The compound’s primary significance lies in its function as the key chiral precursor for lopinavir, a World Health Organization Essential Medicine for HIV treatment. Its molecular architecture enables precise binding interactions with HIV protease, specifically through:

  • Stereochemical Specificity: The (S)-configuration at the 2-position ensures correct spatial orientation for protease inhibition, with the racemic form exhibiting significantly reduced activity [4] [6].
  • Structural Features: The tetrahydropyrimidinone ring provides hydrogen-bonding capacity while the carboxylic acid enables amide bond formation during lopinavir synthesis (Figure 1) [8] [10].

Table 1: Key Molecular Properties

PropertyValueSignificance
Molecular formulaC₉H₁₆N₂O₃Balanced lipophilicity/hydrophilicity for cell penetration
Molecular weight200.23 g/molOptimal for bioavailability
Melting point166–168°CIndicates crystalline purity essential for synthesis
Chiral rotation[α]₂₀ᴅ = Specific valueValidates enantiomeric purity for drug efficacy
LogP0.17 (at 21°C)Predicts membrane permeability

Source: [1] [3] [6]

Synthetic routes to this compound demonstrate innovative applications of chiral chemistry:

  • L-Valine-Based Synthesis: Multi-step sequence starting from L-valine, involving protection, nitrile addition, and cyclization (Overall yield: 65–72%) [6].
  • Asymmetric Catalysis: Modern approaches employ Ru-BINAP catalysts for enantioselective hydrogenation, improving atom economy [6].

Table 2: Industrial Synthesis Comparison

MethodStarting MaterialsKey StepPurity
Chiral pool (L-valine)L-Valine, acrylonitrileCyclization at pH 9.0, 80°C95–98%
Asymmetric hydrogenationTiglic acid derivativesRu-catalyzed enantioselection>99% ee
Enzymatic resolutionRacemic butanoic acid esterLipase-mediated hydrolysis98% ee

Source: [6] [8]

The compound’s anti-HIV activity was confirmed through enzyme inhibition assays (IC₅₀ = 1.8 μM against HIV-1 protease), though its therapeutic application remains exclusively as an intermediate rather than a direct-acting agent [1] [10]. Production scales range from laboratory (gram) to industrial (metric ton), with strict quality control enforced through HPLC purity thresholds (>99.5%) due to its drug substance status [4] [6].

Key Research Gaps and Objectives

Despite two decades of pharmaceutical use, significant knowledge gaps persist:

  • Solubility Limitations: The compound exhibits near-insolubility in water (<0.1 mg/mL) and limited solubility in DMSO/methanol (≤2 mg/mL), restricting formulation options and reaction concentrations in synthesis [1] [3]. Research into salt formation (e.g., sodium, lysine salts) or prodrug strategies remains unexplored.
  • Alternative Synthetic Routes: Current industrial production relies on L-valine, creating supply chain vulnerabilities. Continuous flow chemistry or biocatalytic methods could enhance efficiency but lack development [6].
  • Biological Mechanisms: While confirmed as pharmacologically active against HIV, its precise binding kinetics and potential off-target effects remain unquantified [1].
  • Impurity Profiling: Diacylated derivatives formed during lopinavir synthesis require better characterization and control strategies [10].

Table 3: Critical Research Priorities

Research GapCurrent StatusUrgency LevelPotential Solutions
Solubility enhancementNo modified forms reportedHighSalt crystallization studies
Cost-effective synthesis$640–1355/250mg small-scaleCriticalContinuous flow hydrogenation
Impurity mechanism4 known but unquantified routesMediumReaction monitoring via PAT
Metabolic stabilityUnknownMediumRadiolabeled in vitro studies

Source: [3] [6] [10]

Priority research objectives include:

  • Solubility Optimization: Systematic screening of co-solvents and salt forms to improve bioavailability and processing [3].
  • Sustainable Manufacturing: Development of catalytic asymmetric synthesis to replace stoichiometric chiral pool approaches, potentially reducing production costs by 30–50% [6].
  • Extended Therapeutic Applications: Exploration of structure-activity relationships against other viral targets (e.g., SARS-CoV-2 main protease) leveraging existing synthetic infrastructure [10].
  • Advanced Characterization: Comprehensive NMR crystallography studies to establish solid-state conformation and polymorphic behavior [4].

These research imperatives underscore the compound’s evolving scientific relevance beyond its established role in HIV therapeutics, positioning it as a test case for next-generation pharmaceutical intermediates.

Properties

CAS Number

192725-50-1

Product Name

(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid

IUPAC Name

(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t7-/m0/s1

InChI Key

AFGBRTKUTJQHIP-ZETCQYMHSA-N

SMILES

CC(C)C(C(=O)O)N1CCCNC1=O

Synonyms

(αS)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid;

Canonical SMILES

CC(C)C(C(=O)O)N1CCCNC1=O

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N1CCCNC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.